molecular formula C19H22O B3025130 2',5'-Dimethyl-3-(3,4-dimethylphenyl)propiophenone CAS No. 898779-38-9

2',5'-Dimethyl-3-(3,4-dimethylphenyl)propiophenone

Cat. No. B3025130
M. Wt: 266.4 g/mol
InChI Key: GRJJJIMYBIQSRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2’,5’-Dimethyl-3-(3,4-dimethylphenyl)propiophenone” is a chemical compound with the molecular formula C19H22O . It has a molecular weight of 266.39 . This compound is available for experimental and research use .

Scientific Research Applications

Nitration and Rearomatization Studies

The compound 2',5'-Dimethyl-3-(3,4-dimethylphenyl)propiophenone and its analogs have been studied for their behavior in nitration reactions. Research by Fischer, Greig, and Röderer (1975) delved into the nitration of 3,4-dimethylacetophenone and 3,4-dimethylbenzophenone, which are structurally related to the subject compound. They found that nitration in acetic anhydride leads to a mixture of products, including nitroacetophenones and nitrobenzophenones. This study also explored the rearomatization of these adducts under various acidic conditions, which is crucial for understanding the reactivity of similar compounds in chemical synthesis Fischer, Greig, & Röderer, 1975.

Synthesis of Dimethyl Bithiophenedicarboxylates

Pomerantz, Amarasekara, and Dias (2002) conducted a study on the synthesis of dimethyl bithiophenedicarboxylates, which are structurally related to 2',5'-Dimethyl-3-(3,4-dimethylphenyl)propiophenone. They provided insights into the single-crystal X-ray structural analysis of these compounds, offering valuable information about the molecular geometry and electronic properties of similar dimethyl-substituted compounds Pomerantz, Amarasekara, & Dias, 2002.

Electroactive Poly(Arylene Sulphide) Synthesis

In the field of polymer chemistry, Yamamoto, Iwasaki, Nishide, and Tsuchida (1992) researched the electro-oxidative polymerization of 3,5-dimethylthiophenol, which is relevant due to the similarity in chemical structure to 2',5'-Dimethyl-3-(3,4-dimethylphenyl)propiophenone. Their findings on the semi-conductivity and electrochemical response of the resulting polymer film contribute to the understanding of the electronic properties of related dimethyl-substituted compounds Yamamoto, Iwasaki, Nishide, & Tsuchida, 1992.

Studies on Dihydrothiophene and Similar Compounds

Berg and Leusen (2010) investigated the formation and [4 + 2] cycloaddition reactions of 2,3-dimethylene-2,3-dihydrothiophene. Although not directly studying 2',5'-Dimethyl-3-(3,4-dimethylphenyl)propiophenone, their research provides insights into the reactivity and potential applications of similarly structured compounds in organic synthesis Berg & Leusen, 2010.

properties

IUPAC Name

1-(2,5-dimethylphenyl)-3-(3,4-dimethylphenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O/c1-13-5-6-15(3)18(11-13)19(20)10-9-17-8-7-14(2)16(4)12-17/h5-8,11-12H,9-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRJJJIMYBIQSRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)CCC2=CC(=C(C=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80644845
Record name 1-(2,5-Dimethylphenyl)-3-(3,4-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2',5'-Dimethyl-3-(3,4-dimethylphenyl)propiophenone

CAS RN

898779-38-9
Record name 1-(2,5-Dimethylphenyl)-3-(3,4-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2',5'-Dimethyl-3-(3,4-dimethylphenyl)propiophenone
Reactant of Route 2
Reactant of Route 2
2',5'-Dimethyl-3-(3,4-dimethylphenyl)propiophenone
Reactant of Route 3
Reactant of Route 3
2',5'-Dimethyl-3-(3,4-dimethylphenyl)propiophenone
Reactant of Route 4
Reactant of Route 4
2',5'-Dimethyl-3-(3,4-dimethylphenyl)propiophenone
Reactant of Route 5
Reactant of Route 5
2',5'-Dimethyl-3-(3,4-dimethylphenyl)propiophenone
Reactant of Route 6
Reactant of Route 6
2',5'-Dimethyl-3-(3,4-dimethylphenyl)propiophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.